5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H8IN3O2S and its molecular weight is 373.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds with similar structures have been reported to inhibit fgfrs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfrs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . These effects suggest that 5-(((4-Iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have similar cellular effects.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly referred to as a derivative of thiobarbituric acid, has been the subject of various studies due to its potential biological activities. This compound exhibits promising effects in areas such as enzyme inhibition and anticancer properties. Below is a detailed overview of its biological activity supported by research findings.
Chemical Structure and Properties
- Molecular Formula : C11H7IN2O2S
- Molecular Weight : 358.155 g/mol
- CAS Number : 60045-63-8
The structure of 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine is characterized by the presence of an iodine atom on the phenyl ring, which influences its biological activity.
1. Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity:
Compound | IC50 (µM) | Activity Level |
---|---|---|
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine | 554.76 ± 9.1 | Moderate |
Rutin | 54.59 ± 2.20 | Significant |
Acarbose | 875.75 ± 2.08 | Standard |
The results suggest that while the compound shows moderate activity compared to standard inhibitors like rutin and acarbose, it still holds potential for further development as an α-glucosidase inhibitor .
2. Anti-Glycation Activity
In addition to enzyme inhibition, this compound has been evaluated for its anti-glycation properties, which are crucial in preventing diabetic complications:
Compound | IC50 (µM) | Activity Level |
---|---|---|
5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine | 554.76 ± 9.1 | Moderate |
Dimeric Thiobarbituric Acid Derivative | 31.5 ± 0.81 | Significant |
The dimeric analogue showed superior anti-glycation activity compared to the monomeric form, indicating that structural modifications can enhance biological efficacy .
3. Anticancer Properties
Recent studies have highlighted the antiproliferative effects of related compounds against various cancer cell lines, including breast cancer (MCF-7). The selectivity index (SI) was calculated to assess the compound's toxicity towards normal cells versus cancer cells:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Related Derivative | MCF-7 | Significant | >1 |
Normal Cell Line | MCF-10 | Higher IC50 | <1 |
These findings indicate that while the compound may exhibit anticancer properties, its selectivity towards cancer cells over normal cells needs further investigation .
The mechanism by which 5-(((4-iodophenyl)amino)methylene)-2-thioxodihydropyrimidine exerts its biological effects involves multiple interactions at the molecular level:
- Hydrogen Bonding : The thioxo group forms hydrogen bonds with key amino acid residues in the active site of α-glucosidase.
- Hydrophobic Interactions : The iodine substituent enhances hydrophobic interactions, contributing to binding affinity.
- π–π Interactions : The phenyl ring engages in π–π stacking with aromatic residues within the enzyme's active site.
These interactions were confirmed through molecular docking studies, which indicated a favorable binding conformation for the compound .
Properties
IUPAC Name |
6-hydroxy-5-[(4-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKTMIHABXYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.